(2,3-Difluoro-4-propoxyphenyl)boronic acid

Description

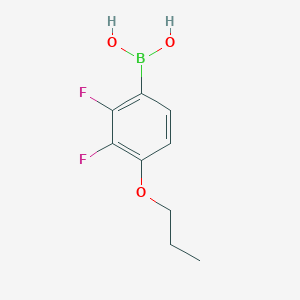

(2,3-Difluoro-4-propoxyphenyl)boronic acid (CAS No. 212837-49-5) is an organoboron compound with the molecular formula C₉H₁₁BF₂O₃ and a molar mass of 215.99 g/mol . Its structure features a boronic acid group attached to a phenyl ring substituted with two fluorine atoms at the 2- and 3-positions and a propoxy group at the 4-position (Fig. 1). Key physicochemical properties include a predicted pKa of 7.43 ± 0.58, a density of 1.25 g/cm³, and a boiling point of 328.6°C . The compound is synthesized via a multi-step process starting from 1,2-difluorobenzene, involving lithiation, boronation, and hydroxyl protection/deprotection steps, achieving a total yield of 63% . It is primarily used as a pharmaceutical intermediate, leveraging its boronic acid moiety’s ability to form reversible covalent bonds with diols, making it valuable in drug design and sensing applications .

Properties

IUPAC Name |

(2,3-difluoro-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSUICOAENAGCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678922 | |

| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212837-49-5 | |

| Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Difluoro-4-propoxyphenyl)boronic acid typically involves the reaction of 2,3-difluoro-4-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often include:

Temperature: Room temperature to reflux conditions.

Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.

Reagents: Trimethyl borate and hydrochloric acid for hydrolysis.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Batch or continuous flow reactors: To ensure efficient mixing and reaction control.

Purification: Typically involves recrystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-propoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: It can be oxidized to form phenols or quinones under specific conditions.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Solvents: Organic solvents like THF, toluene, or dimethylformamide (DMF) are frequently used.

Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols and Quinones: Formed through oxidation reactions.

Scientific Research Applications

(2,3-Difluoro-4-propoxyphenyl)boronic acid has a wide range of applications in scientific research:

Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-propoxyphenyl)boronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved include:

Palladium Catalysts: The boronic acid forms a complex with the palladium catalyst, which then undergoes transmetalation and reductive elimination to form the desired product.

Reaction Pathways: The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Substituent Effects

The compound’s distinct substituents—fluoro groups (electron-withdrawing) and propoxy group (electron-donating)—differentiate it from analogs. Similar compounds include:

Fluorine atoms at the 2- and 3-positions induce steric and electronic effects that modulate Lewis acidity and diol-binding kinetics .

Acidity (pKa) and Reactivity

The pKa of (2,3-Difluoro-4-propoxyphenyl)boronic acid is 7.43 , close to physiological pH, which is advantageous for applications in biological environments . Comparatively:

- 3-AcPBA (3-acetamidophenylboronic acid): pKa ~8.8

- 4-MCPBA (4-methoxycarbonylphenylboronic acid): pKa ~8.2

- Phenylboronic acid : pKa ~8.8–9.2

The lower pKa of the target compound is attributed to through-space electron withdrawal by fluorine substituents, which stabilize the boronate conjugate base without significant through-bond effects . This property enhances its diol-binding affinity at neutral pH, critical for glucose sensing or protease inhibition .

Diol-Binding and Dynamic Chemistry

Like other boronic acids, the compound undergoes boronic esterification with diols (e.g., fructose, catechols). Studies on phenylboronic acid analogs show that substituents influence esterification kinetics:

- Electron-withdrawing groups (e.g., -F) accelerate ester formation by increasing boron’s electrophilicity .

- Steric hindrance from bulky groups (e.g., propoxy) may slow equilibration but improve selectivity .

In dynamic combinatorial libraries, boronic acids with moderate pKa (e.g., ~7–8) exhibit optimal reversibility under physiological conditions, a trait shared by the target compound .

Biological Activity

(2,3-Difluoro-4-propoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

- Molecular Formula : CHB FO

- CAS Number : 212837-49-5

- IUPAC Name : this compound

The mechanism of action for this compound involves its interaction with various biological targets. Boronic acids can act as enzyme inhibitors by forming covalent bonds with the active site residues of enzymes, particularly those involved in metabolic pathways.

Target Enzymes

- Proteases : Inhibition of serine proteases has been observed, which can affect various signaling pathways.

- Kinases : Potential interactions with kinases suggest a role in modulating phosphorylation processes.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines. The compound was found to induce G1 phase arrest, leading to decreased proliferation rates.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 7.8 | Cell cycle arrest |

Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis.

Research Findings on Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics due to its water-soluble hydrochloride salt form. This property enhances its bioavailability and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.